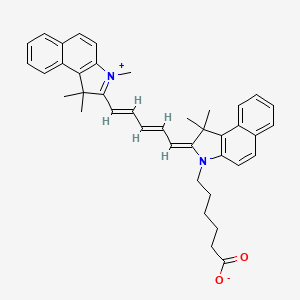

Cy5.5-cooh

Beschreibung

Eigenschaften

IUPAC Name |

6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42N2O2/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFHWNVLHOOSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: Cy5.5-COOH – Structural Dynamics & Bioconjugation Architectures

Topic: Cy5.5-COOH Chemical Structure and Properties Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

In the landscape of near-infrared (NIR) fluorescence imaging, Cy5.5-COOH (Cyanine 5.5 carboxylic acid) stands as a critical fluorophore for deep-tissue visualization. Unlike visible-spectrum dyes (e.g., FITC, TRITC), Cy5.5 operates in the "optical window" of tissue (650–900 nm), where hemoglobin and water absorption are minimized.

This guide moves beyond basic datasheets to provide a mechanistic understanding of Cy5.5-COOH. We analyze its benzindocyanine architecture, define the causality behind solvent choices, and provide a self-validating protocol for bioconjugation that mitigates common failures like aggregation and hydrolysis.

Chemical Architecture & Photophysical Properties[1][2]

Structural Analysis

Cy5.5 is a benzindocyanine dye. Its structure differs from standard Cy5 by the fusion of benzene rings onto the indole nuclei, extending the conjugated

-

Chromophore: Polymethine bridge connecting two 1,1-dimethyl-1H-benzo[e]indoles.

-

Functional Handle: A non-activated carboxylic acid (-COOH) group attached via an alkyl linker. This group is chemically inert until activated, providing high stability during storage compared to pre-activated NHS esters.

-

Hydrophobicity: The standard Cy5.5-COOH (non-sulfonated) is highly hydrophobic. This dictates the use of organic co-solvents (DMSO/DMF) during conjugation. Note: For strictly aqueous applications, the sulfonated analog (Sulfo-Cy5.5) is required.

Physicochemical Data Matrix

| Property | Value / Characteristic | Technical Note |

| Molecular Formula | Counterion typically Chloride ( | |

| Molecular Weight | ~619.23 Da | Varies slightly by salt form (inner salt vs chloride) |

| Excitation Max | 675 nm | Optimal excitation source: 633 nm or 647 nm lasers |

| Emission Max | 694 nm | Far-red / NIR detection channel |

| Extinction Coefficient | High molar absorptivity enables low-concentration detection | |

| Quantum Yield | ~0.20 - 0.28 | Moderate; highly dependent on solvent viscosity and protein conjugation |

| Solubility | DMSO, DMF, DCM | Insoluble in water (< 1 µM).[1] Requires organic stock solution. |

| Stokes Shift | ~19-25 nm | Narrow shift requires high-quality emission filters to reject excitation light |

Bioconjugation Mechanics: The "Self-Validating" Protocol

The conjugation of Cy5.5-COOH to biomolecules (antibodies, peptides) relies on Carbodiimide Chemistry . The carboxylic acid must be activated in situ to form a reactive intermediate capable of forming stable amide bonds with primary amines (

The Criticality of Solvent & pH

-

Solvent: Because Cy5.5-COOH is hydrophobic, the stock must be prepared in anhydrous DMSO or DMF . However, the antibody resides in an aqueous buffer. Rule of Thumb: Keep the final organic solvent concentration < 10% (v/v) to prevent protein denaturation.

-

pH Control:

-

Activation Step (pH 4.5 - 6.0): EDC is most efficient at slightly acidic pH.

-

Coupling Step (pH 8.3 - 8.5): The lysine

-amino group on the protein must be deprotonated (nucleophilic) to attack the activated ester.

-

Workflow Visualization

The following diagram illustrates the EDC/NHS activation pathway, highlighting the unstable O-acylisourea intermediate that necessitates the addition of NHS for stabilization.

Caption: Step-wise activation of Cy5.5-COOH via EDC/NHS chemistry to form a stable amide bond with protein amines.

Step-by-Step Protocol (Antibody Labeling)

Materials:

-

Cy5.5-COOH (10 mM stock in anhydrous DMSO).

-

EDC (freshly prepared 10 mg/mL in water).[3]

-

NHS (freshly prepared 10 mg/mL in water).

-

Antibody (1 mg/mL in PBS, free of BSA/Gelatin/Azide).

-

Purification Column (Sephadex G-25 or Zeba Spin).

Procedure:

-

Activation:

-

Mix Cy5.5-COOH stock with EDC and NHS in a molar ratio of 1:1.2:1.2 (Dye:EDC:NHS).

-

Incubate for 15 minutes at room temperature in the dark. This creates the reactive NHS-ester in situ.

-

-

Coupling:

-

Adjust antibody solution to pH 8.3 using 1M

(10% v/v). -

Add the activated dye mixture to the antibody. Target Molar Ratio: Use a 10-20 fold molar excess of dye over antibody.

-

Self-Validation Check: Ensure the final DMSO concentration is < 10%. If precipitate forms, the dye concentration is too high for the aqueous buffer.

-

Incubate for 1 hour at room temperature with gentle rotation.

-

-

Purification:

-

The unreacted hydrophobic dye can cause high background. Pass the reaction mixture through a desalting column (e.g., PD-10 or Zeba Spin) equilibrated with PBS.

-

Visual Check: You will see two bands: a fast-moving blue/cyan band (conjugate) and a slow-moving or retained band (free dye).

-

Critical Quality Attributes (CQA)

Degree of Labeling (DOL)

The DOL determines the brightness and specificity of the probe.

-

Target: 2–4 dye molecules per antibody.

-

Risk: DOL > 6 often leads to fluorescence quenching (due to dye-dye proximity) and antibody precipitation (due to hydrophobicity of Cy5.5).

Calculation:

- : Absorbance at 675 nm.[4][5]

- : Absorbance at 280 nm.

- : Correction Factor for Cy5.5 (~0.05 - 0.07).

-

: 209,000

-

: 210,000

Stability & Storage[4][8]

-

Lyophilized Powder: Stable for >1 year at -20°C. Store desiccated and protected from light.

-

DMSO Stock: Stable for 1-2 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

-

Conjugates: Store at 4°C. Do not freeze antibody conjugates unless using a cryoprotectant (e.g., 50% glycerol), as freezing denatures the antibody.

In Vivo Applications & Drug Development

The NIR Advantage

Cy5.5 is a standard for in vivo optical imaging due to the "biological window."

-

Tissue Penetration: Photons at ~700 nm penetrate several millimeters to centimeters into tissue.

-

Background Reduction: Autofluorescence from tissue (collagen, elastin, NADH) is significantly lower in the NIR region compared to the green (FITC) or yellow (PE) channels.

Pharmacokinetics (PK) Tracking

Cy5.5-COOH is frequently used to label small molecule drugs, peptides, or nanoparticles to track biodistribution.

-

Renal vs. Hepatic Clearance: The hydrophobicity of Cy5.5 tends to promote hepatic (liver) uptake. If renal clearance is desired, the sulfonated analog (Sulfo-Cy5.5) is preferred to increase polarity.

-

Tumor Imaging: Cy5.5-labeled antibodies (e.g., Trastuzumab-Cy5.5) are used to validate target engagement in xenograft models before moving to radioisotope labeling for clinical PET studies.

References

-

Sobska, J., et al. (2021).[6] Counterion-insulated near-infrared dyes in biodegradable polymer nanoparticles for in vivo imaging. Nanoscale Advances. Retrieved February 7, 2026, from [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. rndsystems.com [rndsystems.com]

- 6. Counterion-insulated near-infrared dyes in biodegradable polymer nanoparticles for in vivo imaging - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00649E [pubs.rsc.org]

A Senior Application Scientist's In-Depth Technical Guide to Cy5.5 Carboxylic Acid: Spectral Properties and Bioconjugation Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of the Near-Infrared Spectrum with Cy5.5

In the dynamic fields of biomedical research and drug development, the ability to visualize and track biological processes in situ is paramount. Fluorescent probes are indispensable tools in this endeavor, and among them, cyanine dyes have carved out a significant niche. Cy5.5, a member of the cyanine dye family, operates in the near-infrared (NIR) spectrum, a region highly advantageous for biological imaging.[1] This guide provides an in-depth exploration of the spectral properties of Cy5.5 carboxylic acid, a versatile precursor for bioconjugation, and offers expert insights into its practical application.

The NIR window (roughly 650-900 nm) offers a distinct advantage for in vivo and deep-tissue imaging due to the reduced absorption and scattering of light by endogenous biomolecules such as hemoglobin and water.[1] This translates to deeper tissue penetration and a higher signal-to-noise ratio, enabling clearer visualization of targets within complex biological systems.[1] Cy5.5, with its excitation and emission profiles firmly in this region, has become a workhorse for applications ranging from cellular imaging to preclinical animal studies.[2][]

This technical guide will delve into the fundamental spectral characteristics of Cy5.5 carboxylic acid, elucidate the factors that influence these properties, and provide detailed, field-proven protocols for its activation and conjugation to biomolecules.

Core Spectral Properties of Cy5.5 Carboxylic Acid

The spectral behavior of a fluorophore is the cornerstone of its utility. For Cy5.5 carboxylic acid, these properties can exhibit some variability depending on the specific variant (sulfonated or non-sulfonated) and the solvent environment. The following table summarizes the key spectral parameters, acknowledging the range of values reported in the literature.

| Spectral Property | Non-Sulfonated Cy5.5 | Sulfonated Cy5.5 | Key Considerations |

| Excitation Maximum (λex) | ~673 - 684 nm[4][5][6] | ~673 nm | The solvent polarity can influence the precise excitation maximum.[7][8] |

| Emission Maximum (λem) | ~694 - 710 nm[2][4][6] | ~691 nm | Similar to excitation, the emission peak can shift based on the solvent environment.[7][8] |

| Molar Extinction Coefficient (ε) | ~198,000 - 209,000 M⁻¹cm⁻¹[4][6] | ~211,000 M⁻¹cm⁻¹ | A high extinction coefficient indicates efficient light absorption. |

| Quantum Yield (Φ) | ~0.2[4][5] | ~0.21 | Represents the efficiency of converting absorbed photons into emitted photons. |

| Aqueous Solubility | Low[4][5][6] | High | Sulfonation significantly improves water solubility, a critical factor for bioconjugation. |

Expert Insight: The variation in reported spectral data often stems from the use of different solvents during measurement. Cyanine dyes are known to be sensitive to their environment.[7] For non-sulfonated Cy5.5, which has limited aqueous solubility, organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are necessary for dissolution, and these will impact the spectral properties.[4][5][6] In contrast, sulfonated Cy5.5 is readily soluble in aqueous buffers, providing a more biologically relevant spectral profile.[9] When comparing data, it is crucial to consider the conditions under which they were acquired.

The Chemistry of Application: Activating Cy5.5 Carboxylic Acid for Bioconjugation

Cy5.5 carboxylic acid is an unactivated form of the dye.[5][10] To covalently attach it to biomolecules, such as proteins, antibodies, or peptides, the carboxylic acid group must first be activated to create a more reactive species that can form a stable amide bond with primary amines (e.g., the side chain of lysine residues). The most common and reliable method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[11][12]

Mechanism of Action: A Two-Step Path to a Stable Conjugate

The EDC/NHS activation chemistry proceeds in two main steps, a strategy that enhances coupling efficiency and stability.[12]

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of Cy5.5 to form a highly reactive but unstable O-acylisourea intermediate.[12]

-

Formation of a Stable NHS Ester: This intermediate readily reacts with NHS (or Sulfo-NHS) to form a more stable amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous environments compared to the O-acylisourea intermediate, allowing for a more efficient subsequent reaction with the amine-containing biomolecule.[11][12]

This two-step approach is particularly advantageous as it allows for the removal of excess EDC and byproducts before the addition of the target biomolecule, which can prevent unwanted cross-linking of proteins that also contain carboxyl groups.[12]

Field-Proven Protocols for Cy5.5 Bioconjugation

The following protocols provide a robust framework for the successful activation and conjugation of Cy5.5 carboxylic acid. It is important to note that optimization may be necessary for specific biomolecules and applications.

Protocol 1: Activation of Cy5.5 Carboxylic Acid with EDC/Sulfo-NHS

Rationale: This protocol is designed to generate a stable, amine-reactive Cy5.5-NHS ester. The use of Sulfo-NHS is recommended for reactions in aqueous buffers to improve the stability of the active intermediate.

Materials:

-

Cy5.5 carboxylic acid

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Procedure:

-

Prepare a Stock Solution of Cy5.5 Carboxylic Acid: Dissolve the Cy5.5 carboxylic acid in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

-

Prepare Fresh EDC and Sulfo-NHS Solutions: Immediately before use, dissolve EDC and Sulfo-NHS in the Activation Buffer to a concentration of 10 mg/mL each. Expert Tip: EDC is moisture-sensitive and hydrolyzes in water; therefore, it is critical to use freshly prepared solutions.[12]

-

Activation Reaction:

-

In a microcentrifuge tube, combine the Cy5.5 carboxylic acid stock solution with the Activation Buffer.

-

Add a molar excess of the freshly prepared EDC solution to the Cy5.5 solution.

-

Immediately add a molar excess of the freshly prepared Sulfo-NHS solution. A typical molar ratio is 1:2:2 (Cy5.5:EDC:Sulfo-NHS), but this may require optimization.

-

Incubate the reaction for 15-30 minutes at room temperature, protected from light.

-

Protocol 2: Conjugation of Activated Cy5.5-NHS Ester to a Protein

Rationale: This protocol outlines the conjugation of the pre-activated Cy5.5-NHS ester to a protein. The reaction is performed at a slightly alkaline pH to ensure that the primary amines on the protein are deprotonated and available for nucleophilic attack.

Materials:

-

Activated Cy5.5-NHS ester solution (from Protocol 1)

-

Protein to be labeled in a suitable buffer

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5. Crucially, this buffer must be free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Buffer Exchange: Ensure the protein to be labeled is in the appropriate Conjugation Buffer. The protein concentration should ideally be 2-10 mg/mL for efficient labeling.

-

Conjugation Reaction:

-

Slowly add the activated Cy5.5-NHS ester solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction (Optional but Recommended): Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This step consumes any unreacted Cy5.5-NHS ester.

-

Purification: Remove the unconjugated dye and byproducts from the labeled protein using a suitable purification method, such as size-exclusion chromatography.

Troubleshooting and Expert Considerations

Even with robust protocols, challenges can arise. Here are some common issues and expert recommendations:

-

Low Labeling Efficiency:

-

Inactive Reagents: Ensure EDC and NHS/Sulfo-NHS are fresh and have been stored properly to prevent hydrolysis.[12]

-

Incorrect pH: The pH of the conjugation buffer is critical. A pH below 8.0 can lead to protonation of the primary amines, reducing their reactivity.

-

Competing Nucleophiles: The presence of amine-containing buffers or other nucleophiles will significantly reduce labeling efficiency.

-

-

Protein Precipitation:

-

Over-labeling: Attaching too many hydrophobic dye molecules can lead to aggregation and precipitation. Reduce the molar ratio of dye to protein in the conjugation reaction.[13]

-

Solvent Sensitivity: The addition of the dye dissolved in an organic solvent (DMF/DMSO) can denature some proteins. Add the dye solution slowly and in small aliquots. For sensitive proteins, consider using the more hydrophilic sulfonated Cy5.5.

-

-

Photostability:

-

Cyanine dyes are susceptible to photobleaching upon prolonged exposure to light.[14] All steps involving the dye should be performed in the dark or under dim light conditions. Store labeled conjugates protected from light at 4°C for short-term and -20°C or -80°C for long-term storage.

-

Conclusion: A Versatile Tool for Advanced Biological Imaging

Cy5.5 carboxylic acid stands as a powerful and versatile tool for researchers in the life sciences and drug development. Its favorable spectral properties in the near-infrared window enable deep-tissue imaging with high sensitivity. While the unactivated carboxylic acid form requires a chemical activation step prior to conjugation, the well-established EDC/NHS chemistry provides a reliable and efficient means to label a wide array of biomolecules. By understanding the core principles of its spectral behavior and the nuances of the conjugation process, researchers can confidently employ Cy5.5 to illuminate complex biological systems and accelerate scientific discovery.

References

-

Cy5.5 Dye Profile. (n.d.). FluoroFinder. [Link]

-

Fluorescent Labelling with Cy5.5. (2024, February 15). LifeTein Peptide Blog. [Link]

-

Enhanced brightness and photostability of cyanine dyes by supramolecular containment. (n.d.). arXiv. [Link]

-

Cyanine 5.5 Dye. (n.d.). AxisPharm. [Link]

-

Cyanine 5 carboxylic acid. (n.d.). Antibodies.com. [Link]

-

Cy5 Protein Labeling Kit. (n.d.). Jena Bioscience. [Link]

-

Cyanine 5.5 carboxylic acid. (n.d.). Antibodies.com. [Link]

-

Zhu S, et al. (2015). Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody. J Drug Target, 23(3). [Link]

-

The photostability study. Absorption intensity changes a) Cy5.5‐H and... (n.d.). ResearchGate. [Link]

-

Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations. (2020). MDPI. [Link]

-

Can anyone help me with my protein labeling with Cy5-malemide dye? (2018, June 28). ResearchGate. [Link]

-

cyanine fluorophore derivatives with enhanced photostability. (2011, November 13). PMC. [Link]

-

Do you have any advice to handle Cy 5 dye? I should conjugate it with peptides, How do you purify the product? (2022, January 31). ResearchGate. [Link]

-

Solvatochromic behavior on the absorption spectra of Pinacyanol Chloride dye in various solvents. (2014). Asian Journal of Research in Chemistry. [Link]

-

The dependence of the spectroscopic properties of orcein dyes on solvent proticity: insights from theory and experiments. (2021). RSC Publishing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lumiprobe.com [lumiprobe.com]

- 4. youtube.com [youtube.com]

- 5. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]

- 6. apexbt.com [apexbt.com]

- 7. ajrconline.org [ajrconline.org]

- 8. The dependence of the spectroscopic properties of orcein dyes on solvent proticity: insights from theory and experiments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. lumiprobe.com [lumiprobe.com]

- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Cy5.5-COOH: From Fundamental Properties to Advanced Bio-imaging Applications

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the near-infrared fluorescent dye, Cy5.5-COOH. We will delve into its core spectral properties, provide validated protocols for its application, and offer expert insights into optimizing its use in various bio-imaging modalities.

Core Principles of Cy5.5: A Near-Infrared Workhorse

Cyanine 5.5 (Cy5.5) is a far-red and near-infrared (NIR) emitting dye that has become an invaluable tool for fluorescence-based applications where minimizing background autofluorescence is critical.[1] Its emission in the NIR window (700-900 nm) allows for deeper tissue penetration due to reduced light scattering and minimal absorption by endogenous molecules like hemoglobin and water.[2][3]

Spectral Profile

The utility of any fluorophore begins with a thorough understanding of its excitation and emission characteristics. Cy5.5-COOH exhibits a distinct spectral profile that makes it compatible with common laser lines and filter sets.

| Parameter | Wavelength/Value | Source(s) |

| Excitation Maximum (λex) | ~675-684 nm | [2][4][5] |

| Emission Maximum (λem) | ~694-710 nm | [2][4][5][6] |

| Molar Extinction Coefficient (ε) | ~198,000 - 209,000 M⁻¹cm⁻¹ | [2][5] |

| Fluorescence Quantum Yield (Φ) | ~0.2 | [2][5] |

Note: The exact excitation and emission maxima can vary slightly depending on the solvent environment and conjugation to a biomolecule.

The Chemistry of Cy5.5-COOH: A Versatile Handle for Bioconjugation

The "COOH" designation refers to the carboxylic acid functional group, which provides a versatile anchor for covalent attachment to biomolecules. While the carboxylic acid itself is not reactive towards amines, it can be readily activated to form an amine-reactive N-hydroxysuccinimide (NHS) ester. This two-step process, or the direct use of a pre-activated Cy5.5 NHS ester, is the most common method for labeling proteins, antibodies, and other amine-containing molecules.

The Complete Workflow: From Biomolecule to Bio-imaging

This section provides a detailed, self-validating protocol for the successful labeling of a target protein with Cy5.5, subsequent purification, and characterization of the conjugate.

Pre-Labeling Considerations: Setting the Stage for Success

Protein Preparation:

-

Concentration: For optimal labeling efficiency, the protein concentration should be between 2-10 mg/mL.[4][7] Lower concentrations can significantly reduce labeling efficiency.[4][7]

-

Buffer Composition: The protein must be in an amine-free buffer, such as phosphate-buffered saline (PBS). Buffers containing primary amines, like Tris or glycine, will compete with the protein for reaction with the NHS ester, drastically reducing labeling efficiency.[4][7]

-

pH: The pH of the protein solution should be adjusted to 8.2-8.5.[4] This slightly basic pH ensures that the primary amino groups on the protein (specifically the ε-amino group of lysine residues) are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester.[3][4]

Dye Preparation:

-

Cy5.5-COOH is poorly soluble in aqueous solutions and should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10 mM).[7][8]

Activation and Conjugation: The Heart of the Labeling Process

This protocol details the activation of Cy5.5-COOH with EDC and NHS, followed by conjugation to the target protein.

Figure 1: Activation and Conjugation Workflow.

Step-by-Step Protocol:

-

Prepare Dye Stock: Dissolve Cy5.5-COOH in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4]

-

Prepare Protein: Adjust the protein concentration to 2-10 mg/mL in a suitable amine-free buffer (e.g., PBS) and the pH to 8.2-8.5 using 1 M sodium bicarbonate.[4][7]

-

Calculate Molar Ratio: The optimal molar ratio of dye to protein is typically around 10:1.[7] However, this may require optimization for different proteins.

-

Conjugation Reaction:

Purification: Isolating the Labeled Product

It is crucial to remove any unreacted, free dye from the conjugate solution. The most common method for this is size-exclusion chromatography (e.g., using a Sephadex G-25 column).[4][7]

Sources

- 1. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. researchgate.net [researchgate.net]

- 4. jenabioscience.com [jenabioscience.com]

- 5. Cyanine5.5 Dye | AxisPharm [axispharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

Precision Photophysics: The Definitive Guide to Cy5.5-COOH Molar Extinction Coefficient

The following technical guide is structured to provide actionable, high-precision data for researchers utilizing Cy5.5-COOH in bioconjugation and quantitative imaging.

Executive Summary

In quantitative bioconjugation and fluorescence resonance energy transfer (FRET) applications, the molar extinction coefficient (

For Cy5.5-COOH (Cyanine5.5 carboxylic acid) , the widely accepted value in organic solvents (methanol/ethanol) or PBS is 198,000 – 209,000 M⁻¹cm⁻¹ at its absorption maximum (

This guide provides the authoritative physicochemical profile, a self-validating experimental protocol for verification, and the mathematical framework to apply these values correctly.

Part 1: Physicochemical Profile & Constants[2][3]

The following data aggregates values from major high-purity synthesis vendors (Lumiprobe, AAT Bioquest, Glen Research).

Table 1: Optical & Physical Properties of Cy5.5-COOH

| Property | Value / Range | Context / Notes |

| Molar Extinction Coeff.[1][2][3][4][5] ( | 198,000 ± 5,000 M⁻¹cm⁻¹ | Measured in PBS or MeOH at |

| Absorption Max ( | 673 nm – 684 nm | Solvatochromic; red-shifts in organic solvents.[1] |

| Emission Max ( | 707 nm – 710 nm | Near-Infrared (NIR) window I. |

| Correction Factor ( | 0.07 | Critical for correcting protein absorbance ( |

| Correction Factor ( | 0.03 – 0.07 | Relevant for DNA/RNA labeling.[1] |

| Molecular Weight (MW) | ~582.79 g/mol | For non-sulfonated free acid (Inner salt).[1] |

| Solubility | DMSO, DMF, Alcohols | Low water solubility .[1][2][6] Use organic co-solvent for labeling.[1] |

Critical Distinction: Cy5.5 vs. Sulfo-Cy5.5

Researchers often confuse the hydrophobic Cy5.5-COOH with its hydrophilic analog, Sulfo-Cy5.5-COOH .[1]

-

Cy5.5-COOH:

M⁻¹cm⁻¹.[1][2][7] Requires organic solvent (DMSO/DMF) for stock solution.[1] -

Sulfo-Cy5.5-COOH:

M⁻¹cm⁻¹.[1] Water-soluble.[1][5][6][7][8][9] -

Impact: Using the wrong

in your calculations will result in a 15-20% error in your calculated Degree of Labeling (DOL).[1]

Part 2: Technical Deep Dive – The Mechanics of Quantification

Why Matters: The Beer-Lambert Application

The molar extinction coefficient is the slope of the linear relationship between absorbance (

In antibody-drug conjugate (ADC) development or flow cytometry, an accurate

-

Quenching: Over-labeled proteins (

) often exhibit self-quenching, reducing signal despite higher dye load.[1] -

Precipitation: Hydrophobic dyes like Cy5.5 can destabilize antibodies if the DOL is too high.[1]

Part 3: Experimental Protocols

Protocol A: The "Trust But Verify" Method (Self-Validation)

Objective: Determine the exact

Reagents:

-

Cy5.5-COOH dry powder (stored at -20°C).[1]

-

Spectroscopic grade Methanol or PBS (pH 7.4).[1]

-

Class A volumetric glassware.[1]

Workflow:

-

Gravimetric Standard: Weigh exactly 1.0–2.0 mg of Cy5.5-COOH on a microbalance (

mg). -

Stock Preparation: Dissolve in a known volume (e.g., 10 mL) of solvent to create a Master Stock (approx. 150–300

M).[1] -

Serial Dilution: Prepare 5 dilutions ranging from 1

M to 10 -

Spectroscopy: Measure Absorbance at

(approx. 675 nm). Ensure -

Calculation: Plot

(y-axis) vs. Concentration (M, x-axis).[1]-

Result: The slope of the linear regression (

) is your precise

-

Protocol B: Calculating Degree of Labeling (DOL)

Objective: Quantify the number of Cy5.5 molecules conjugated to a protein (e.g., IgG).[1]

Prerequisites:

- M⁻¹cm⁻¹ (or your measured value).[1][7]

- M⁻¹cm⁻¹ (for typical IgG).[1][10]

- (Correction Factor for Cy5.5 at 280 nm).[1]

Step-by-Step:

-

Blanking: Zero the spectrophotometer with the buffer used for elution (e.g., PBS).[1]

-

Measurement: Measure absorbance of the conjugate at 280 nm (

) and -

Correction: Calculate the contribution of the protein to

by subtracting the dye's interference: -

Concentration Calculation:

-

Final DOL:

Part 4: Visualization of the Logic Flow[1]

The following diagram illustrates the critical decision pathways for characterizing Cy5.5 conjugates, ensuring you avoid common pitfalls like aggregation-induced errors.

Caption: Logical workflow for validating spectral integrity before calculating DOL. Note the check for the "Blue Shoulder" (H-aggregates), which invalidates the extinction coefficient assumption.

Part 5: Troubleshooting & Optimization

The "Blue Shoulder" Problem (Aggregation)

Cy5.5 is hydrophobic.[1][11][8][9] If you observe a secondary peak or significant shoulder around 630 nm , this indicates H-dimer formation .[1]

-

Consequence: The apparent

drops, and fluorescence is quenched.[1] -

Solution: Add 10-20% DMSO or Ethanol to the measurement cuvette to disrupt aggregates before measuring concentration.[1]

Solvent Effects (Solvatochromism)

-

In PBS:

nm.[1] -

In Methanol/DMSO:

nm.[1] -

Action: Always measure the absorbance at the actual peak observed in your specific buffer, rather than a theoretical fixed wavelength.

References

-

Lumiprobe Corporation. Cyanine5.5 carboxylic acid: Product Protocol & Spectral Data. Retrieved from

-

AAT Bioquest. Extinction Coefficient of Cy5.5 (Cyanine-5.5).[1][12] AAT Bioquest Spectral Database.[1] Retrieved from

-

Glen Research. Extinction Coefficients and Fluorescence Data for Cyanine Dyes. Glen Research Technical Guide.[1] Retrieved from

-

Thermo Fisher Scientific. Calculate Dye:Protein (F/P) Molar Ratios. Tech Tip #31. Retrieved from

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. lumiprobe.com [lumiprobe.com]

- 6. de.lumiprobe.com [de.lumiprobe.com]

- 7. Cy5.5 carboxylic acid | 1449612-07-0 [m.chemicalbook.com]

- 8. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extinction Coefficient [Cy5.5 (Cyanine-5.5)] | AAT Bioquest [aatbio.com]

An In-Depth Technical Guide to the Fluorescence Quantum Yield of Cy5.5-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorescence Quantum Yield in Modern Research

In the landscape of biomedical research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes. Among these, cyanine dyes, and specifically Cy5.5-COOH, have emerged as powerful near-infrared (NIR) fluorophores. Their emission in the NIR window (700-900 nm) allows for deep tissue penetration and minimizes background autofluorescence from biological samples, making them ideal for in vivo imaging and sensitive bioassays.[1]

A critical parameter that dictates the performance of a fluorophore is its fluorescence quantum yield (Φ) . Defined as the ratio of photons emitted to photons absorbed, the quantum yield is a direct measure of the efficiency of the fluorescence process.[2] A high quantum yield is paramount for achieving a bright signal, which is essential for high-contrast imaging and the sensitive detection of target molecules. For drug development professionals, a thorough understanding of the quantum yield of a fluorescent label like Cy5.5-COOH is crucial for the development of robust and reproducible assays, from high-throughput screening to preclinical imaging.

This technical guide provides a comprehensive overview of the fluorescence quantum yield of Cy5.5-COOH. We will delve into the fundamental principles governing this photophysical property, present a detailed protocol for its accurate measurement, discuss the key factors that influence its value, and explore its implications for various research applications.

Core Principles of Fluorescence and Quantum Yield

When a fluorophore absorbs a photon of light, it transitions to an excited electronic state. The molecule can then return to its ground state through several pathways. Fluorescence is the emission of a photon as the molecule relaxes from its lowest excited singlet state to the ground state. However, other non-radiative decay pathways, such as internal conversion (heat dissipation) and intersystem crossing to a triplet state, compete with fluorescence.

The fluorescence quantum yield (Φ) is mathematically expressed as:

Φ = kf / (kf + knr)

where:

-

kf is the rate constant for fluorescence.

-

knr is the sum of the rate constants for all non-radiative decay processes.

A higher value of kf relative to knr results in a higher quantum yield and, consequently, a brighter fluorophore. For cyanine dyes like Cy5.5, the predominant non-radiative decay pathway is often photoinduced cis-trans isomerization around the polymethine chain, which significantly impacts their quantum yield.[3]

Photophysical Properties of Cy5.5-COOH

Cy5.5-COOH is a pentamethine cyanine dye characterized by its absorption and emission in the near-infrared spectrum. The terminal carboxylic acid group provides a convenient handle for covalent conjugation to biomolecules such as proteins, antibodies, and nucleic acids.

Table 1: Spectroscopic Properties of Cy5.5-COOH

| Property | Value | Reference |

| Excitation Maximum (λex) | ~675 nm | [4] |

| Emission Maximum (λem) | ~694 nm | [4] |

| Molar Extinction Coefficient (ε) | ~209,000 M-1cm-1 | |

| Reported Quantum Yield (Φ) | ~0.2 |

It is important to note that the quantum yield of cyanine dyes is highly sensitive to their environment. The often-cited value of ~0.2 for Cy5.5 is a general approximation, and the actual value can vary significantly depending on the solvent and other experimental conditions.

Factors Influencing the Fluorescence Quantum Yield of Cy5.5-COOH

The fluorescence quantum yield of Cy5.5-COOH is not an intrinsic constant but is profoundly influenced by its local environment. A comprehensive understanding of these factors is critical for optimizing its performance in experimental settings.

Solvent Effects: Polarity and Viscosity

The solvent plays a pivotal role in dictating the photophysical behavior of cyanine dyes.

-

Viscosity: The primary non-radiative decay pathway for many cyanine dyes is cis-trans isomerization of the polymethine chain in the excited state.[3] In less viscous solvents, this rotation occurs more freely, leading to a higher rate of non-radiative decay and consequently, a lower fluorescence quantum yield. Conversely, in more viscous environments, the rotation is hindered, which suppresses this non-radiative pathway and enhances fluorescence.[3]

-

Polarity: The effect of solvent polarity on the quantum yield of cyanine dyes is more complex. Changes in solvent polarity can alter the energy levels of the ground and excited states, influencing both the absorption and emission spectra (solvatochromism). For some cyanine dyes, an increase in solvent polarity can lead to a decrease in the energy gap between the excited and ground states, which can promote non-radiative decay and lower the quantum yield.

Molecular Aggregation

At high concentrations, cyanine dyes have a tendency to form non-fluorescent or weakly fluorescent aggregates (H-aggregates). This self-quenching phenomenon can significantly reduce the overall fluorescence quantum yield of a solution. Therefore, it is crucial to work with dilute solutions of Cy5.5-COOH to avoid aggregation-induced quenching.

Temperature

An increase in temperature generally leads to a decrease in the fluorescence quantum yield of cyanine dyes. This is primarily because higher temperatures increase the rate of non-radiative decay processes, including cis-trans isomerization, by providing more thermal energy to overcome the activation barrier for these processes.[3]

Bioconjugation

The covalent attachment of Cy5.5-COOH to a biomolecule can alter its local microenvironment, thereby influencing its quantum yield. The rigidity of the attachment site and the proximity of quenching moieties on the biomolecule can either enhance or decrease the fluorescence. For instance, conjugation to a rigid protein structure may restrict the rotational freedom of the polymethine chain, leading to an increase in quantum yield.

Figure 1. Factors influencing the fluorescence quantum yield of Cy5.5-COOH.

Experimental Determination of the Fluorescence Quantum Yield of Cy5.5-COOH: A Step-by-Step Protocol

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method. This technique involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized standard with a known quantum yield.

Choice of a Suitable Reference Standard

For a near-infrared dye like Cy5.5-COOH, it is imperative to select a reference standard that absorbs and emits in a similar spectral region. Indocyanine Green (ICG) is an excellent choice as a reference standard for the NIR region.[5] Its quantum yield has been well-documented in various solvents.

Table 2: Reported Fluorescence Quantum Yields of Indocyanine Green (ICG) in Different Solvents

| Solvent | Quantum Yield (Φ) | Reference |

| DMSO | ~0.13 | [6] |

| Ethanol | ~0.13 | [7] |

| Water | ~0.029 | [5] |

It is crucial to use a reference standard in the same solvent as the sample to minimize errors arising from differences in refractive index.

Experimental Workflow

Figure 2. Experimental workflow for the comparative measurement of fluorescence quantum yield.

Detailed Protocol

Materials:

-

Cy5.5-COOH

-

Indocyanine Green (ICG)

-

Spectroscopic grade solvent (e.g., DMSO, ethanol)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Spectrofluorometer with a corrected emission spectrum function

Procedure:

-

Preparation of Stock Solutions:

-

Accurately weigh a small amount of Cy5.5-COOH and ICG and dissolve them in the chosen solvent to prepare concentrated stock solutions (e.g., 1 mM). Protect the solutions from light.

-

-

Preparation of Dilutions:

-

From the stock solutions, prepare a series of dilutions of both Cy5.5-COOH and ICG in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.01 to 0.1 to ensure linearity and avoid inner filter effects.

-

-

Absorbance Measurements:

-

Record the absorbance spectra of the solvent (as a blank) and all the prepared solutions using a UV-Vis spectrophotometer.

-

Determine the absorbance of each solution at the excitation wavelength that will be used for the fluorescence measurements. The same excitation wavelength should be used for both the sample and the standard.

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectra of the solvent and all the prepared solutions.

-

Ensure that the instrument is set to the corrected emission mode to account for the wavelength-dependent sensitivity of the detector.

-

Use the same excitation wavelength, slit widths, and other instrument parameters for all measurements.

-

-

Data Analysis:

-

Subtract the integrated fluorescence intensity of the solvent blank from the integrated fluorescence intensity of each sample and standard solution.

-

For both Cy5.5-COOH and ICG, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Perform a linear regression analysis for each data set. The resulting plots should be linear with a y-intercept close to zero.

-

Determine the slope (Gradient) of each line.

-

-

Calculation of Quantum Yield:

-

The quantum yield of Cy5.5-COOH (ΦX) can be calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

where:

-

ΦST is the known quantum yield of the standard (ICG).

-

GradX is the gradient of the plot for Cy5.5-COOH.

-

GradST is the gradient of the plot for ICG.

-

ηX is the refractive index of the solvent for the Cy5.5-COOH solution.

-

ηST is the refractive index of the solvent for the ICG solution.

Note: If the same solvent is used for both the sample and the standard, the refractive index term (ηX2 / ηST2) becomes 1 and can be omitted from the equation.

-

-

Applications in Research and Drug Development

The fluorescence quantum yield of Cy5.5-COOH has direct implications for its utility in a wide range of applications:

-

In Vivo Imaging: A high quantum yield is essential for achieving a strong signal-to-background ratio in deep-tissue imaging, enabling the sensitive detection of tumors or other disease markers.

-

Fluorescence Microscopy: Bright fluorophores are crucial for high-resolution imaging of cellular and subcellular structures and processes.

-

Flow Cytometry: In cell sorting and analysis, a high quantum yield ensures the robust detection and quantification of labeled cells.

-

High-Throughput Screening (HTS): In drug discovery, fluorescent assays are commonly used for HTS. A probe with a high and stable quantum yield is necessary for developing sensitive and reliable assays.

-

Biosensors: The sensitivity of the quantum yield of Cy5.5-COOH to its local environment can be exploited in the design of biosensors that report on changes in pH, polarity, or the binding of specific analytes.

Conclusion

The fluorescence quantum yield is a fundamental photophysical parameter that governs the performance of Cy5.5-COOH as a near-infrared fluorescent probe. As this in-depth technical guide has detailed, the quantum yield is not a fixed value but is intricately linked to the molecular environment. By understanding the factors that influence it and by employing rigorous measurement protocols, researchers and drug development professionals can harness the full potential of Cy5.5-COOH for their specific applications. The continued development of well-characterized, high-quantum-yield fluorophores in the near-infrared will undoubtedly continue to drive innovation in biomedical imaging and diagnostics.

References

-

Fluorescent properties of cyanine dyes as a matter of the environment. (2023). ResearchGate. [Link]

-

Fluorescent Properties of Cyanine Dyes As a Matter of the Environment. (2023). PubMed. [Link]

-

Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region. (n.d.). NIH. [Link]

-

Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. (2022). MDPI. [Link]

-

Fluorescence spectra of Cy 5.5 and Cy 5.5@A-SPIONs. Cy 5.5 dye and Cy... (n.d.). ResearchGate. [Link]

-

Fluorescence Quantum Yields—Methods of Determination and Standards. (n.d.). ResearchGate. [Link]

-

cyanine fluorophore derivatives with enhanced photostability. (2011). PMC - NIH. [Link]

-

Electronic Supplementary Information - A Near-infrared and Ratiometric Fluorescent Chemosensor for Palladium. (n.d.). Royal Society of Chemistry. [Link]

-

Near Infrared Emissive Cyanine Dyes with Increased Stokes Shifts. (2018). ChemRxiv. [Link]

-

Near-Infrared-II Cyanine/Polymethine Dyes, Current State and Perspective. (2021). Frontiers. [Link]

-

Far-red pentamethine cyanine dyes as fluorescent probes for the detection of serum albumins. (2020). Royal Society Publishing. [Link]

-

Theoretical Modeling of Absorption and Fluorescent Characteristics of Cyanine Dyes. (2022). MDPI. [Link]

-

Fluorescence Quantum Yields of a Series of Red and Near-Infrared Dyes Emitting at 600-1000 nm. (2025). ResearchGate. [Link]

-

Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments. (2010). Cambridge University Press & Assessment. [Link]

-

Engineering the Photophysics of Cyanines by Chain C1′ Substituents. (n.d.). ChemRxiv. [Link]

-

Structure–Property Relationships of Near-Infrared Cyanine Dyes: Chalcogen-Driven Singlet Oxygen Generation with High Fluorescence Efficiency. (2026). PMC. [Link]

-

Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging. (2023). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Theoretical Study on Spectrum and Luminescence Mechanism of Cy5.5 and Cy7.5 Dye Based on Density Functional Theory (DFT). (2023). ResearchGate. [Link]

-

Effect of different solvents including water, methanol, DMSO, and DMF... (n.d.). ResearchGate. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

Cy5.5 carboxylic acid solubility in DMSO and aqueous solutions

An In-Depth Technical Guide to the Solubility of Cy5.5 Carboxylic Acid for Researchers

Introduction: The Duality of a Near-Infrared Workhorse

Cy5.5 carboxylic acid is a fluorescent dye belonging to the cyanine family, renowned for its emission in the near-infrared (NIR) spectrum (typically around 694-710 nm).[1][2][3][4] This spectral window is highly advantageous for biological applications, particularly in vivo imaging, as it minimizes interference from tissue autofluorescence, allowing for deeper signal penetration and higher sensitivity.[5] The "carboxylic acid" moiety serves as a critical functional handle, a latent reactive site that, once activated, allows for the covalent attachment of the dye to biomolecules like proteins, peptides, and antibodies.[6]

However, the utility of Cy5.5 carboxylic acid is governed by a fundamental challenge that every researcher must navigate: its profound insolubility in aqueous solutions juxtaposed with its excellent solubility in organic solvents.[7][8][9] This guide provides a comprehensive, field-proven exploration of the solubility characteristics of non-sulfonated Cy5.5 carboxylic acid. We will delve into the chemical principles governing its behavior, provide quantitative data, and present validated protocols to empower researchers to handle this powerful fluorophore with confidence and reproducibility.

Section 1: The Chemical Basis of Solubility

Understanding the molecular structure of Cy5.5 carboxylic acid is paramount to mastering its solubility. The molecule's behavior is a direct consequence of its two competing features: a large, nonpolar core and a small, polar functional group.

-

The Hydrophobic Core: The dye's structure is dominated by a polymethine chain flanked by two indole rings. This extensive, conjugated π-system is responsible for its spectral properties but is also inherently nonpolar and rigid, leading to strong hydrophobic character. This large surface area favors interaction with nonpolar solvents and drives the molecule out of aqueous environments.

-

The Carboxylic Acid Group: The terminal hexanoic acid chain provides a single point of polarity. While the carboxyl group (-COOH) can engage in hydrogen bonding, its influence is dwarfed by the hydrophobic bulk of the dye. Its primary role is not to confer water solubility but to serve as a reactive site for bioconjugation.

-

The Critical Absence of Sulfonates: It is essential to distinguish this molecule from its sulfonated (sulfo-) counterparts. Sulfo-cyanine dyes contain one or more sulfonic acid groups (-SO₃H), which are strongly acidic and exist as negatively charged sulfonates (-SO₃⁻) at physiological pH. These charges render the dye highly water-soluble and reduce the tendency for dye-dye aggregation and associated fluorescence quenching.[10][][12] Non-sulfonated Cy5.5 carboxylic acid lacks these groups, which is the principal reason for its poor performance in aqueous media.[7][8]

Caption: Molecular features governing Cy5.5 carboxylic acid solubility.

Section 2: Mastering Organic Solvents for Stock Solutions

The key to working with Cy5.5 carboxylic acid is to begin with a high-concentration, stable stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the universally recommended solvent for this purpose.

Causality Behind Solvent Choice: DMSO is a polar aprotic solvent. Its high dielectric constant and ability to disrupt intermolecular forces make it exceptionally effective at solvating large, relatively nonpolar molecules like Cy5.5. It provides a stable environment where the dye is fully dissolved, preventing the aggregation that plagues it in aqueous solutions. Other organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) are also effective, but high-purity, anhydrous DMSO is the industry standard.[1][3][9][13]

Data Presentation: Solubility in Common Organic Solvents

| Solvent | Reported Solubility | Reference |

| DMSO | ≥213 mg/mL | [7] |

| DMSO | 50 mg/mL (85.80 mM) | [2] |

| Ethanol (EtOH) | ≥16.73 mg/mL (with sonication) | [7] |

| DMF, DCM | Soluble | [1][9][13] |

Expert Insights for Protocol Integrity:

-

Anhydrous is Critical: DMSO is highly hygroscopic, readily absorbing moisture from the air. Water contamination in your DMSO stock can lead to dye precipitation upon storage, especially at low temperatures. Always use fresh, high-purity, anhydrous DMSO from a sealed container.[2]

-

Sonication for High Concentrations: For preparing solutions at or near the saturation limit (e.g., >50 mg/mL), sonication can be used to provide the energy needed to break up the solid lattice and accelerate dissolution.[2]

Experimental Protocol: Preparation of a 10 mM Cy5.5 Carboxylic Acid Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution for long-term storage and subsequent dilution into aqueous buffers.

Materials:

-

Cy5.5 carboxylic acid (MW: ~619.23 g/mol , check vial for exact MW)

-

High-purity, anhydrous DMSO

-

Vortex mixer

-

Microcentrifuge

-

Amber or foil-wrapped microcentrifuge tubes for storage

Methodology:

-

Pre-analysis & Calculation: Allow the vial of dry Cy5.5 powder to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic dye.

-

Calculate the volume of DMSO required. For 1 mg of dye (MW ~619.23):

-

Volume (L) = Mass (g) / (Molarity (mol/L) * MW ( g/mol ))

-

Volume (µL) = (0.001 g / (0.010 mol/L * 619.23 g/mol )) * 1,000,000 µL/L ≈ 161.5 µL

-

-

Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the dye powder.

-

Vortexing: Cap the vial tightly and vortex thoroughly for 2-5 minutes until all solid particles are visibly dissolved. The solution should be clear and dark blue.

-

Aliquotting (Self-Validating Step): To ensure long-term stability and prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in amber or foil-wrapped tubes.[2]

-

Storage: Store the aliquots desiccated and protected from light at -20°C for short-term (1 month) or -80°C for long-term (≥6 months) storage.[2][3][14]

Section 3: Navigating Aqueous Environments

Directly dissolving non-sulfonated Cy5.5 carboxylic acid in water or buffers is not feasible. The strategy is to introduce a small volume of the concentrated DMSO stock into a much larger volume of the aqueous medium, using the co-solvent to maintain a dispersed state.

Data Presentation: Solubility in Water

| Solvent | Reported Solubility | Reference |

| Water (H₂O) | Insoluble / Practically Insoluble | [1][7] |

| Water (H₂O) | < 1 mg/L (< 1 µM) | [1][3] |

| Water (H₂O) | 0.25 mM (130 mg/L) | [15] |

Note: The variability in reported aqueous solubility likely reflects differences in measurement conditions and the tendency of the dye to form colloidal aggregates rather than a true solution.

Factors Governing Aqueous Behavior

-

pH and the Carboxylate Equilibrium: The carboxylic acid group has a pKa value generally in the range of 4-5.

-

Below pKa (e.g., pH < 4): The group is protonated (-COOH), electrically neutral, and at its least polar.

-

Above pKa (e.g., pH > 6): The group is deprotonated (-COO⁻), forming a negatively charged carboxylate. This increases the molecule's polarity, marginally improving its stability in aqueous media and preventing some forms of aggregation. For conjugation reactions, pH is elevated to 7.5-9.0 to deprotonate the target amine groups, which has the beneficial side effect of keeping the dye's carboxylate in its more polar state.[16][17]

-

Caption: pH-dependent equilibrium of the carboxylic acid group.

-

Concentration and Aggregation: As the concentration of Cy5.5 in an aqueous environment increases, dye molecules begin to self-associate into non-fluorescent H-aggregates or J-aggregates with shifted spectral properties. This is a critical threshold. If you observe precipitation or a loss of fluorescence, the working concentration is too high for the given percentage of co-solvent. This serves as an intrinsic validation checkpoint.

Section 4: Validated Workflows and Protocols

The following workflow and protocols provide a reliable framework for using Cy5.5 carboxylic acid in common research applications.

Caption: Standard experimental workflow for Cy5.5 carboxylic acid.

Experimental Protocol: Preparation of an Aqueous Working Solution

Objective: To prepare a dilute solution of Cy5.5 in an aqueous buffer for applications such as generating a standard curve or for use as a control.

Materials:

-

10 mM Cy5.5 stock solution in DMSO

-

Target aqueous buffer (e.g., 1x PBS, pH 7.4)

-

Vortex mixer

Methodology:

-

Determine Final Concentration: Decide on the final desired concentration. For spectroscopic measurements, concentrations in the low micromolar range (1-10 µM) are common.

-

Calculate Dilution: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

-

V₁ = (C₂ * V₂) / C₁

-

V₁ = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL

-

-

Execution (Trustworthy Technique): a. Pipette 999 µL of the aqueous buffer into a clean microcentrifuge tube. b. Add the 1 µL of the 10 mM DMSO stock solution directly into the buffer. Crucially, always add the concentrated organic stock to the larger aqueous volume. This promotes rapid dispersion and minimizes localized high concentrations that can cause precipitation. c. Immediately cap and vortex the solution for 10-15 seconds to ensure homogeneity. The final concentration of DMSO in this example is 0.1%, which is well-tolerated by most biological systems.

Experimental Protocol: Amine Labeling via In-Situ EDC/NHS Activation

Objective: To covalently label a protein with Cy5.5 carboxylic acid by first activating the carboxyl group to form an amine-reactive NHS ester.

Materials:

-

10 mM Cy5.5 stock solution in DMSO

-

Protein to be labeled (in an amine-free buffer like PBS or MES, pH 7.2-7.5)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Reaction Buffer (e.g., 0.1 M Phosphate buffer, pH 7.5-8.0)

-

Purification tools (e.g., desalting spin column, dialysis cassette)

Methodology:

-

Protein Preparation (Self-Validating Step): Ensure the protein buffer is free of primary amines (e.g., Tris) or nucleophiles (e.g., DTT, azide), as these will compete with the reaction.[16][18] If necessary, perform a buffer exchange into an appropriate reaction buffer. Adjust protein concentration to 2-10 mg/mL.[18]

-

Prepare Activation Reagents: Freshly prepare solutions of EDC and NHS in anhydrous DMSO or water immediately before use. They are moisture-sensitive.

-

Activation of Cy5.5 Carboxylic Acid: a. In a separate tube, combine Cy5.5-COOH, EDC, and NHS. A common starting molar ratio is 1:2:5 (Dye:NHS:EDC). b. Add a small volume of anhydrous DMSO to dissolve the components and let the activation reaction proceed for 15-30 minutes at room temperature in the dark. This creates the Cy5.5-NHS ester in situ.

-

Conjugation Reaction: a. Add the activated Cy5.5-NHS ester solution dropwise to the protein solution while gently stirring. b. The target pH for the reaction with protein lysines should be pH 7.5-8.5.[16] c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted dye and reaction byproducts using a desalting spin column (for small volumes) or dialysis (for larger volumes).

-

Characterization (Validation): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~678 nm (for Cy5.5).

Conclusion

The effective use of Cy5.5 carboxylic acid hinges on a disciplined approach that respects its chemical properties. Its high solubility in DMSO enables the creation of stable, concentrated stock solutions, while its inherent insolubility in water necessitates a co-solvent strategy for all aqueous applications. By understanding the causal relationships between molecular structure, solvent choice, pH, and concentration, researchers can avoid common pitfalls like precipitation and aggregation. The protocols outlined in this guide provide a validated framework for preparing solutions and performing bioconjugation, ensuring that this powerful NIR fluorophore can be leveraged to its full potential in cutting-edge research.

References

-

Bio-Rad Antibodies. Datasheet: LNK121APCCY5.5 Product Details. [Link]

-

Antibodies.com. Cyanine 5.5 carboxylic acid (A270153). [Link]

-

ACS Publications. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes | The Journal of Organic Chemistry. [Link]

-

ResearchGate. Do you have any advice to handle Cy 5 dye? I should conjugate it with peptides, How do you purify the product?. [Link]

-

Interchim. CYanine dyes - Carboxylic acids derivatives. [Link]

-

ResearchGate. Can anyone help me with my protein labeling with Cy5-malemide dye?. [Link]

-

DiVA portal. Development of a pH-Responsive Cyanine Dye – Antibody Conjugate for Cancer Theranostics. [Link]

-

Jena Bioscience. Cy5 Protein Labeling Kit. [Link]

-

LifeTein Peptide Blog. Fluorescent Labelling with Cy5.5. [Link]

-

Assay Genie. Protein Cy5 Labeling Kit (#BN01056). [Link]

-

RSC Publishing. Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging - Organic & Biomolecular Chemistry. [Link]

-

NIH National Library of Medicine. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5. [Link]

-

ResearchGate. pH-Sensitive Cyanine Dyes for Biological Applications. [Link]

Sources

- 1. Cyanine 5.5 carboxylic acid (A270153) | Antibodies.com [antibodies.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. interchim.fr [interchim.fr]

- 5. lifetein.com [lifetein.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. apexbt.com [apexbt.com]

- 8. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]

- 9. Cy5.5 carboxylic acid | 1449612-07-0 [m.chemicalbook.com]

- 10. apexbt.com [apexbt.com]

- 12. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]

- 14. apexbt.com [apexbt.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. researchgate.net [researchgate.net]

- 17. assaygenie.com [assaygenie.com]

- 18. jenabioscience.com [jenabioscience.com]

Long-term storage and stability of Cy5.5-COOH

Technical Whitepaper: Preservation Dynamics of Cy5.5-COOH

Executive Summary

Cy5.5-COOH (Cyanine 5.5 carboxylic acid) is a critical near-infrared (NIR) fluorophore used extensively in in vivo imaging due to its emission maximum (~707 nm), which minimizes tissue autofluorescence.[1] However, its efficacy is frequently compromised by three vectors: oxidative cleavage of the polymethine bridge, photobleaching , and hydrophobic aggregation (H-aggregation).[1]

This guide moves beyond basic vendor instructions to provide a mechanistic understanding of why these failures occur and how to prevent them. It establishes a "Zero-Compromise" storage protocol designed to maintain >95% purity and spectral integrity over 12–24 months.[1]

Chemical Anatomy & Degradation Vectors

To preserve Cy5.5-COOH, one must understand its structural vulnerabilities.[1] The dye consists of two benzindole rings connected by a polymethine bridge (a conjugated chain of carbon atoms).[1]

The Polymethine Vulnerability (Oxidation)

The polymethine chain is the electron "highway" that allows for NIR fluorescence.[1] However, it is electron-rich and highly susceptible to electrophilic attack by ozone (

-

Mechanism: Ozone attacks the carbon-carbon double bonds in the bridge (ozonolysis), cleaving the molecule into non-fluorescent aldehydes/ketones.[1]

-

Result: Loss of color (bleaching) and complete loss of fluorescence.[1]

The Hydrophobic Trap (Aggregation)

Cy5.5 is a planar, hydrophobic molecule.[1] In aqueous environments, these planar molecules stack like a deck of cards (H-aggregates).[1]

-

Mechanism:

stacking interactions cause a hypsochromic shift (blue shift) in absorption and efficient non-radiative decay.[1] -

Result: The molecule remains chemically intact, but fluorescence is drastically quenched (turned off).[1]

Visualization: Degradation Pathways

Figure 1: Mechanistic pathways leading to Cy5.5-COOH signal loss.[1] Note that aggregation is reversible (via solvent change), while oxidation is irreversible.[1]

The Golden Standard: Storage Protocols

Trustworthiness in data begins with the integrity of the reagent. The following protocols are self-validating systems.

Dry Powder Storage (Long-Term)

Status: Stable for >24 months.[1]

-

Temperature: -20°C is mandatory.

-

Atmosphere: Store under Argon or Nitrogen if possible.[1] If not, a tight seal with desiccant is critical.[1]

-

Container: Amber glass or foil-wrapped vials to prevent photobleaching.[1]

Solubilization & Stock Solution (The "Aliquot System")

Never store Cy5.5-COOH in water or aqueous buffers (PBS, Tris) for more than 24 hours.[1] Hydrolysis of the carboxylic acid is not the primary concern; aggregation is.

Protocol:

-

Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMF .[1]

-

Why? These aprotic solvents prevent aggregation and exclude water which promotes hydrolysis if the dye were modified (e.g., NHS ester).[1]

-

-

Concentration: Prepare a high-concentration Master Stock (e.g., 10 mg/mL or ~17 mM).

-

The Aliquot Rule: Do not freeze-thaw the master stock. Divide into single-use aliquots immediately.

Visualization: The Aliquot Workflow

Figure 2: The "Aliquot System" prevents freeze-thaw cycles, which introduce condensation and accelerate degradation.[1]

Comparative Solvent Stability Data

The following table summarizes stability across different storage media.

| Storage Medium | Temperature | Stability Duration | Risk Factor |

| Dry Powder | -20°C | > 2 Years | Moisture condensation upon opening cold vial.[1] |

| Anhydrous DMSO | -20°C | 6 Months | DMSO is hygroscopic; absorbs water over time.[1] |

| Anhydrous DMSO | -80°C | 1 Year | Best for liquid storage.[1] |

| Aqueous Buffer (PBS) | 4°C | < 24 Hours | Rapid H-aggregation; precipitation.[1] |

| Aqueous Buffer (PBS) | -20°C | DO NOT USE | Freeze-concentration effect promotes irreversible aggregation.[1] |

Quality Control (QC): Self-Validating the Reagent

Before committing to expensive in vivo studies, validate your Cy5.5-COOH aliquot using this two-step check.

The "Shoulder" Check (UV-Vis Spectroscopy)

This is the fastest method to detect aggregation.[1]

-

Dilute a small amount of stock into Methanol (disaggregates the dye) and measure Absorbance.[1]

-

Dilute the same amount into PBS .[1]

-

Analysis:

-

Methanol: Should show a sharp peak at ~673 nm.[1]

-

PBS: If the peak broadens significantly or a secondary "shoulder" appears at a lower wavelength (~630 nm), the dye has aggregated.

-

Pass Criteria: The Absorbance Max in Methanol should match the vendor's certificate (within ±5 nm).

-

Purity Check (HPLC)

For critical drug development assays.[1]

-

Column: C18 Reverse Phase.[1]

-

Mobile Phase: Acetonitrile / Water (+0.1% TFA).[1]

-

Detection: 650 nm or 254 nm.[1]

-

Pass Criteria: Single peak >95% area. Multiple peaks indicate oxidative cleavage products.[1]

References

-

MDPI (Various Authors). "Understanding the Efficiency of Catalytic Ozonation for the Degradation of Synthetic Dyes." Processes, 2023. (Provides mechanistic background on ozone attack on dye chromophores). [Link]

Sources

The Definitive Guide to the Photophysical Characteristics of Cyanine 5.5 Carboxylic Acid

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanine 5.5 (Cy5.5) carboxylic acid is a near-infrared (NIR) fluorescent dye that has garnered significant attention within the scientific community for its applications in biomedical imaging and diagnostics. Its favorable spectral properties, including a high extinction coefficient and good quantum yield in the NIR region, make it an invaluable tool for deep-tissue imaging, where background autofluorescence is minimized. This in-depth technical guide provides a comprehensive overview of the core photophysical characteristics of Cy5.5 carboxylic acid, offering field-proven insights into its spectral behavior, environmental sensitivities, and practical handling. This document is intended to serve as an essential resource for researchers and professionals in drug development, enabling a deeper understanding and more effective utilization of this powerful fluorescent probe.

Introduction to Cyanine 5.5 Carboxylic Acid: A Near-Infrared Workhorse

Cyanine dyes are a class of synthetic polymethine dyes characterized by a long conjugated chain connecting two nitrogen-containing heterocyclic nuclei. The length of this polymethine bridge is a key determinant of the dye's absorption and emission wavelengths. Cy5.5, a member of the heptamethine cyanine dye family, exhibits absorption and emission maxima in the near-infrared (NIR) spectrum, typically around 675 nm and 694 nm, respectively.[1][2] This spectral window is particularly advantageous for biological applications as it allows for deeper tissue penetration of excitation light and minimizes interference from the autofluorescence of endogenous biomolecules, which primarily occurs in the visible region.[3]

The carboxylic acid functional group provides a versatile handle for conjugation to a wide array of biomolecules, including proteins, antibodies, peptides, and nucleic acids, through the formation of stable amide bonds.[4] This adaptability has led to the widespread use of Cy5.5 carboxylic acid and its derivatives in various research and development applications, from fundamental cellular imaging to preclinical in vivo studies.[][6]

Core Photophysical Properties

The utility of a fluorophore is fundamentally dictated by its photophysical parameters. For Cy5.5 carboxylic acid, these properties are a testament to its efficacy as a NIR probe. The following table summarizes the key photophysical characteristics of Cy5.5 carboxylic acid, compiled from various reputable sources.

| Photophysical Parameter | Typical Value | Source(s) |

| Excitation Maximum (λex) | ~673 - 684 nm | [7][8] |

| Emission Maximum (λem) | ~691 - 710 nm | [7][8] |

| Molar Extinction Coefficient (ε) | ~190,000 - 209,000 M-1cm-1 | [1][7] |

| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [1][7] |

| Fluorescence Lifetime (τ) | Varies (typically in the nanosecond range) | [1][9] |

Expert Insight: The high molar extinction coefficient of Cy5.5 is a direct consequence of its extensive π-conjugated system, enabling efficient absorption of incident photons. While its quantum yield is moderate, the combination of a high extinction coefficient and emission in the NIR region results in a bright and sensitive fluorescent probe for many applications.

Environmental Factors Influencing Photophysical Behavior

The photophysical properties of Cy5.5 carboxylic acid are not static; they are intricately linked to its local environment. A thorough understanding of these influences is critical for designing robust and reproducible experiments.

Solvent Effects: Polarity and Viscosity

The polarity of the solvent can significantly impact the spectral properties of cyanine dyes. Generally, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum.[9] This is due to the stabilization of the excited state dipole moment by the polar solvent molecules.

More critically for cyanine dyes, the primary non-radiative decay pathway is through cis-trans isomerization around the polymethine chain.[1] This process is highly dependent on the viscosity of the surrounding medium.

Causality Explained: In a low-viscosity solvent, the polymethine chain can more freely rotate, facilitating non-radiative decay and thus reducing the fluorescence quantum yield. Conversely, in a more viscous environment, such as when conjugated to a large biomolecule or within a cellular matrix, this rotation is hindered, leading to an increase in fluorescence intensity and lifetime.[1]

The solubility of the non-sulfonated form of Cy5.5 carboxylic acid is limited in aqueous solutions but is significantly better in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3][7] For applications requiring high aqueous solubility, a sulfonated version of Cy5.5 carboxylic acid is available, which incorporates sulfonate groups to enhance its hydrophilicity.[4]

pH Stability: A Resilient Fluorophore

A key advantage of cyanine dyes, including Cy5.5, is their relative insensitivity to pH changes within a broad physiological range.[10] The fluorescence intensity of cyanine dyes generally remains stable across a pH range of approximately 3 to 10.[11] One study on a cationic cyanine dye demonstrated stable fluorescence intensity between pH 5.8 and 9.0.[12] This robustness makes Cy5.5 carboxylic acid a reliable probe for experiments conducted under varying pH conditions, a common scenario in biological systems.

Self-Validating Protocol Insight: When designing experiments, it is still advisable to confirm the pH stability of your specific Cy5.5 conjugate within your experimental buffer system, especially if operating at the extremes of the pH range. A simple pH titration experiment, monitoring fluorescence intensity, can validate the dye's performance under your specific conditions.

Experimental Methodologies: A Practical Guide

Accurate characterization of the photophysical properties of Cy5.5 carboxylic acid is paramount for its effective use. The following sections detail the standard experimental protocols for measuring key parameters.

Measurement of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method is a widely used and reliable technique for determining the quantum yield of a fluorescent sample.[13]

Experimental Workflow: Quantum Yield Determination

Caption: Workflow for determining fluorescence quantum yield using the comparative method.

Where:

-

Φsample and Φstd are the quantum yields of the sample and the standard, respectively.

-

Isample and Istd are the integrated fluorescence intensities of the sample and the standard.

-